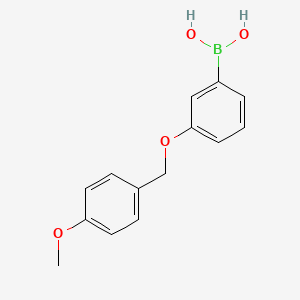

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid

CAS No.: 1072951-89-3

Cat. No.: VC3808886

Molecular Formula: C14H15BO4

Molecular Weight: 258.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072951-89-3 |

|---|---|

| Molecular Formula | C14H15BO4 |

| Molecular Weight | 258.08 g/mol |

| IUPAC Name | [3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H15BO4/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3 |

| Standard InChI Key | BBNOCVPPEAVHKK-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)OC)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)OC)(O)O |

Introduction

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C14H15BO4 and a molecular weight of 258.08 g/mol. This compound is of interest in various fields, including organic synthesis and biomedical research, due to its unique chemical properties and potential biological activities.

Applications in Organic Synthesis

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions, a vital method for forming carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The presence of the methoxy group on the benzyl ring may influence the reactivity and selectivity of the compound during these reactions.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds with aryl or vinyl halides |

Future Research Directions

Further research is needed to fully explore the potential applications and biological activities of (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid. This includes detailed studies on its pharmacokinetics, ADME properties, and in vivo efficacy in various disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume